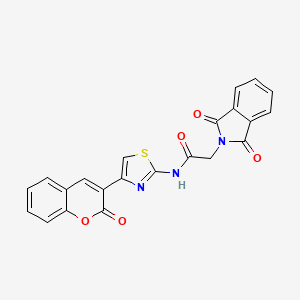

![molecular formula C16H13Cl2N3O B2668710 2,6-Dichloro-N-[(6-methylpyridin-2-yl)methyl]-N-prop-2-ynylpyridine-3-carboxamide CAS No. 1436039-72-3](/img/structure/B2668710.png)

2,6-Dichloro-N-[(6-methylpyridin-2-yl)methyl]-N-prop-2-ynylpyridine-3-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

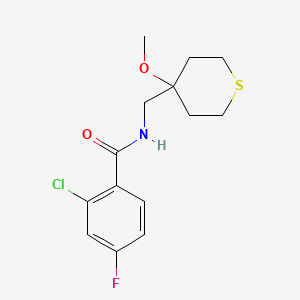

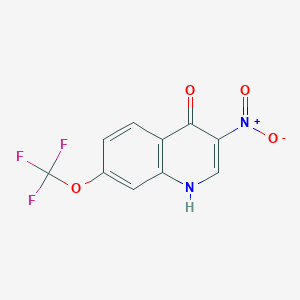

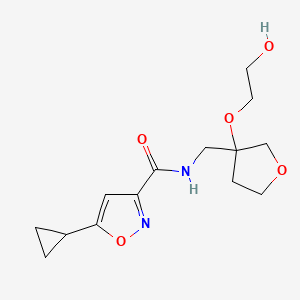

This compound is an anti-androgen that effectively suppresses growth of both androgen-dependent and androgen-independent prostate cancer cell lines that express AR . It belongs to the class of organic compounds known as pyridinylpyrimidines .

Synthesis Analysis

The synthesis of similar compounds involves the reaction of 2-amino-6-methyl-pyridine with 3,5-dichlorosalicylaldehyde in an ethanol solution . After stirring for about 30 min at room temperature, the clear yellow solution was left to stand still in air. Yellow block-shaped crystals of the compound were formed after slow evaporation of the solvent for a few days .Chemical Reactions Analysis

The chemical reactions of similar compounds involve unexpected aromatic nucleophilic substitution reaction products on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde . The isolated compounds are products of amination, solvolysis, and condensation processes under mild and environmentally friendly conditions .Aplicaciones Científicas De Investigación

Synthesis and Structural Characterization

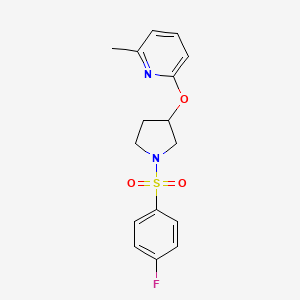

Research has led to the development of methodologies for synthesizing pyridine-bridged compounds, including those with carboxamide functionalities. For instance, the synthesis of monoamide isomers via reactions involving acyl chloride demonstrates the versatility of pyridine derivatives in chemical synthesis, exploring the effects of substituents on the pyridine ring (Kadir, Mansor, & Osman, 2017).

Antimicrobial Applications

Some derivatives, such as Schiff bases starting from pyridinedicarbonyl dichloride, have shown potential as antimicrobial agents. Their synthesis and evaluation highlight the role of pyridine carboxamide derivatives in developing new therapeutics with significant bactericidal and fungicidal activities, comparable to established antibiotics (Al-Omar & Amr, 2010).

Material Science

The creation of novel polyamides incorporating pyridyl moieties, through direct polycondensation reactions, points to the application of these compounds in material science. These polyamides have been shown to possess desirable thermal properties and solubility in polar solvents, making them suitable for various industrial applications (Faghihi & Mozaffari, 2008).

Biological Activities

Derivatives of pyridine-3-carboxamide have been explored for their biological activities, including as anticancer and anti-5-lipoxygenase agents. The synthesis of novel pyrazolopyrimidines derivatives and their in vitro screening have shown promising results, opening avenues for further pharmacological studies (Rahmouni et al., 2016).

Mecanismo De Acción

Propiedades

IUPAC Name |

2,6-dichloro-N-[(6-methylpyridin-2-yl)methyl]-N-prop-2-ynylpyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13Cl2N3O/c1-3-9-21(10-12-6-4-5-11(2)19-12)16(22)13-7-8-14(17)20-15(13)18/h1,4-8H,9-10H2,2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMAQEZKTMFXXDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)CN(CC#C)C(=O)C2=C(N=C(C=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13Cl2N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dichloro-N-[(6-methylpyridin-2-yl)methyl]-N-prop-2-ynylpyridine-3-carboxamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-oxo-2-pyrrolidin-1-ylethyl)sulfanyl-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2668630.png)

![2-chloro-2-phenyl-N-[4-(1-pyrrolidinyl)phenyl]acetamide](/img/structure/B2668632.png)

![N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-methoxy-N-methylbenzamide](/img/structure/B2668635.png)

![2-Chloro-6-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]benzonitrile](/img/structure/B2668638.png)

![Ethyl 2-[[4-ethyl-5-[[(4-methoxybenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]propanoate](/img/structure/B2668644.png)

![N-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2668650.png)